molecular formula C7H9F3N4O B2571612 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 512810-15-0

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide

Cat. No.: B2571612
CAS No.: 512810-15-0
M. Wt: 222.171
InChI Key: XOBGESQOSMLRKU-UHFFFAOYSA-N
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Description

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a methyl groupThe presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of green chemistry principles to minimize waste and environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the trifluoromethyl group with the pyrazole ring and acetohydrazide moiety provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)13-14(4)3-6(15)12-11/h2H,3,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBGESQOSMLRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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